1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate
Description
1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate (CAS: 1200497-67-1) is a bicyclic heterocyclic compound featuring a fused imidazole-pyrazole core. This molecule is characterized by its tert-butyl and methyl ester groups at positions 1 and 6, respectively, which confer steric bulk and influence its reactivity and solubility. It is commercially available with a purity of 95% (as listed in the Combi-Blocks catalog) and is utilized in medicinal chemistry and organic synthesis as a building block for complex heterocycles .
Properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl 2,3-dihydroimidazo[1,2-b]pyrazole-1,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(17)14-5-6-15-9(14)7-8(13-15)10(16)18-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPJXYSOSAXTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=CC(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclization and Formation of Imidazo[1,2-b]pyrazole Ring
The fundamental step in the preparation is the formation of the imidazo[1,2-b]pyrazole bicyclic core. This is commonly achieved through cyclocondensation reactions involving:
- 2-aminoimidazole derivatives as starting materials, which provide the imidazole portion of the ring.
- 1,3-dielectrophiles such as diketones or nitriles that facilitate ring closure to form the fused pyrazole ring.
The cyclization proceeds under controlled conditions, often in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), at temperatures ranging from 80 to 100°C to optimize yield and selectivity.
Introduction of the Tert-butyl Ester Protecting Group
After constructing the bicyclic core, the tert-butyl ester group is introduced to protect the carboxylic acid functionality at position 1. This is typically done by:
- Reacting the free carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or triethylamine.
- This reaction selectively forms the tert-butyl ester, which is stable under many reaction conditions but can be removed later by acidic hydrolysis if desired.
Regioselective Functionalization and Substitutions
The methyl group at position 6 can be introduced either by:
- Using methyl-substituted precursors during the cyclization step.
- Or through regioselective magnesiation followed by electrophilic trapping, where a magnesium reagent selectively deprotonates the position 6 site, which is then reacted with a methyl electrophile.
One-Pot Multi-Step Synthesis Approaches
To improve efficiency, some methods combine cyclization and esterification in a one-pot process. This approach reduces purification steps and increases overall yield by:
- Performing the cyclization in the presence of tert-butyl ester reagents.
- Using optimized solvent systems and temperature control to drive both ring formation and ester protection simultaneously.
Solvent and Reaction Condition Optimization
- Polar aprotic solvents (DMF, THF) are preferred to enhance solubility and reaction rates.
- Reaction temperatures are typically maintained at 80–100°C.
- Reaction times vary depending on scale and reagents but generally range from several hours to overnight.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation to form bicyclic core | 2-aminoimidazole + 1,3-dielectrophile; DMF/THF, 80–100°C | Formation of imidazo[1,2-b]pyrazole ring |
| 2 | Introduction of tert-butyl ester protecting group | Di-tert-butyl dicarbonate, NaOH or base | Selective tert-butyl ester formation |
| 3 | Methyl group introduction at position 6 | Regioselective magnesiation + methyl electrophile | Methyl substitution at position 6 |
| 4 | One-pot cyclization and esterification | Combined reagents in optimized solvent | Improved yield and reduced steps |
Research Findings and Analysis
- The use of regioselective magnesiation allows precise functionalization of the bicyclic core, enhancing the purity and yield of the target compound.
- The tert-butyl ester group is a strategic protective moiety that facilitates handling and further chemical transformations without premature hydrolysis.
- One-pot synthesis methods have been found to improve overall efficiency and reduce reaction times, which is advantageous for scale-up and industrial applications.
- Polar aprotic solvents and controlled heating are critical for maximizing reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl and methyl positions.
Common Reagents and Conditions
Oxidizing Agents: tert-butylhydroperoxide (TBHP), hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis, particularly in the development of more complex molecules. Its reactivity allows it to participate in various organic reactions, making it valuable in synthetic chemistry.
Chemical Reactions
- Oxidation: It can be oxidized using agents like hydrogen peroxide to yield oxidized derivatives.
- Reduction: Reduction reactions with agents such as lithium aluminum hydride can lead to reduced derivatives.
- Substitution: The compound can undergo nucleophilic substitution, where nucleophiles replace substituents on the imidazo[1,2-B]pyrazole core.
Biology
Research indicates that 1-tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate may possess significant biological activities . Studies have suggested potential properties including:
- Antimicrobial Activity: Investigations into its effectiveness against various microbial strains are ongoing.
- Anticancer Properties: Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The compound is being explored as a potential pharmaceutical intermediate . Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound is utilized in the creation of new materials and may function as a catalyst in chemical processes. Its versatility allows for optimization in various manufacturing settings.
Case Study: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of this compound demonstrated notable activity against several bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, suggesting its potential as a lead compound for antibiotic development.
Case Study: Anticancer Activity
Research published in a peer-reviewed journal explored the anticancer effects of this compound on human cancer cell lines. Results indicated that it induces apoptosis (programmed cell death) through activation of caspase pathways, highlighting its therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Heterocycle Differences: The target compound’s imidazo[1,2-b]pyrazole core distinguishes it from analogs like QM-6999 (pyrrolo-pyrazole) and 1l/2c (tetrahydroimidazo[1,2-a]pyridine). These variations impact electronic properties and binding interactions in biological systems . 95% for the target compound) .
Ester Group Modifications :
- Replacing the methyl ester (target) with ethyl (QD-2089) increases lipophilicity, which may improve membrane permeability in drug design .
Synthetic Accessibility :
- The target compound and its analogs (e.g., QD-2089) are synthesized via modular routes involving tert-butyl ester protection, as seen in analogous piperidine-dicarboxylate preparations .
Physicochemical and Functional Comparisons
- Purity : Commercial analogs like QD-2089 and QM-6999 achieve higher purity (95–96%) compared to research-grade tetrahydroimidazo[1,2-a]pyridine derivatives (51–61%), reflecting optimized synthetic protocols for imidazo-pyrazoles .
- Functionalization : Derivatives such as 1l and 2c incorporate electron-withdrawing groups (nitro, bromo) that stabilize the aromatic system but complicate purification .
Biological Activity
1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate (CAS Number: 1200497-67-1) is a heterocyclic compound characterized by the presence of both imidazole and pyrazole moieties. This compound has garnered interest due to its potential biological activities, which may include antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
- Molecular Formula : C₁₂H₁₇N₃O₄
- Molecular Weight : 267.28 g/mol
- Structure : The compound features a tert-butyl group and two carboxylate functionalities that enhance its chemical reactivity.
Biological Activity Overview
Research indicates that compounds within the pyrazole family exhibit significant biological activities. Specifically, this compound may modulate enzyme activities related to various diseases due to its structural characteristics that facilitate interactions with biological targets.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest it may interact with specific enzymes or receptors involved in metabolic pathways or cellular signaling. For instance:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on key enzymes such as BRAF(V600E), EGFR, and telomerase .
- Modulation of Signaling Pathways : Structural features influence the phosphorylation levels of proteins involved in cell signaling (e.g., p38MAPK and ERK pathways) which could impact inflammatory responses and cancer progression .
Comparative Analysis with Related Compounds
To understand the potential of this compound better, it is useful to compare it with structurally similar compounds.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Methylpyrazole | Simple pyrazole structure | Antifungal properties |
| Imidazo[1,2-a]pyrazine | Contains imidazole and pyrazine rings | Anticancer activity |
| 4-Amino-5-phenyl-1H-pyrazole | Substituted pyrazole with amino group | Antibacterial effects |
| Pyrazolo[3,4-b]quinolin-5-one | Contains fused ring systems | Antiviral properties |
The combination of imidazo and pyrazole functionalities in this compound may enhance its solubility and bioavailability compared to simpler analogs while providing a broader spectrum of biological activity .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives for their biological activities. For instance:
- A study highlighted the synthesis of several pyrazole derivatives that demonstrated significant antitumor activity against BRAF(V600E) through inhibition assays .
- Another investigation examined the anti-inflammatory properties of imidazo-pyrazoles, revealing that specific substituents on the pyrazole ring could significantly alter their activity against inflammatory markers in vitro .
Future Directions for Research
Given the promising biological activities associated with pyrazole derivatives:
- In-depth Mechanistic Studies : Further research is needed to elucidate the specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) Studies : Investigating how structural modifications influence biological activity could lead to the development of more potent derivatives.
- Clinical Applications : Exploring potential therapeutic applications in treating cancer and infectious diseases is warranted based on preliminary findings.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structure of 1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate, and how should data interpretation be approached?
- Methodology : Utilize a combination of 1H NMR , 13C NMR , and HRMS to confirm structural integrity. For NMR analysis, dissolve the compound in deuterated solvents (e.g., DMSO-d6) and reference chemical shifts against known imidazo-pyrazole derivatives . HRMS should match the theoretical molecular mass within ±5 ppm. Infrared spectroscopy (IR) can further validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) . Cross-reference spectral data with structurally analogous compounds (e.g., tetrahydroimidazo[1,2-a]pyridine derivatives) to resolve ambiguities .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodology : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading). Use orthogonal arrays to minimize experimental runs while identifying critical factors . For example, optimize tert-butyl protection/deprotection steps by testing bases (e.g., K₂CO₃ vs. DBU) and monitoring intermediates via TLC or HPLC . Purify crude products via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity fractions .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways or intermediates for synthesizing this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Tools like Gaussian or ORCA can predict activation energies and regioselectivity for key steps (e.g., cyclization or carboxylation) . Combine computational results with experimental data (e.g., NMR kinetics) to validate mechanistic hypotheses. For example, use IRC (Intrinsic Reaction Coordinate) analysis to confirm proposed pathways for imidazo-pyrazole ring formation .
Q. How should researchers address contradictory analytical data (e.g., NMR vs. HRMS discrepancies) for this compound?
- Methodology : Perform error-source triage :
- Synthetic purity : Re-examine purification steps; impurities (e.g., residual solvents) may skew NMR integration .
- Isotopic patterns : Verify HRMS calibration and isotopic distribution matches theoretical values (e.g., using tools like mMass) .
- Stereochemical effects : For diastereomers or tautomers, use 2D NMR (COSY, NOESY) to distinguish structural variants .
- Batch variability : Compare multiple synthetic batches under controlled conditions to isolate process-related inconsistencies .
Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity and functional group stability?
- Methodology :
- Reactor design : Use flow chemistry for precise control of exothermic steps (e.g., tert-butyl group introduction) to minimize side reactions .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progression in real time .
- Protecting group stability : Test thermal stability of the tert-butyl carbamate group under scaled conditions (e.g., via TGA/DSC) to avoid premature deprotection .
Q. How can heterogeneous catalysis be integrated into the synthesis of this compound to enhance sustainability?
- Methodology : Screen immobilized catalysts (e.g., Pd/C or zeolites) for key steps like hydrogenation or cross-coupling. Compare turnover numbers (TON) and leaching rates via ICP-MS to assess catalyst robustness . For example, replace homogeneous acids (e.g., H₂SO₄) with solid acids (e.g., Amberlyst-15) in esterification steps to simplify purification and reduce waste .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) involving this compound?
- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, dipole moments) with biological/physicochemical data. Use software like SIMCA or R packages (e.g.,
pls) to model SAR trends . For imidazo-pyrazole derivatives, prioritize descriptors like ring strain (from DFT) or hydrogen-bonding capacity (from molecular dynamics) .
Q. How can researchers reconcile discrepancies between computational predictions and experimental outcomes in reaction optimization?
- Methodology : Implement a feedback loop where experimental data (e.g., failed reactions) refine computational models. For example, recalibrate solvation models in DFT using experimental solvent effects observed in NMR or kinetic studies . Use high-throughput experimentation (HTE) to generate large datasets for machine learning-driven parameter adjustment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
